2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone
Description
2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone is a complex organic compound featuring a piperidine ring, a morpholine ring, and a chlorinated aniline moiety
Properties
IUPAC Name |
2-[5-chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c19-15-1-2-17(21-5-3-14(13-23)4-6-21)16(11-15)20-12-18(24)22-7-9-25-10-8-22/h1-2,11,14,20,23H,3-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPCZZXBBDIUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)NCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-(hydroxymethyl)piperidine. This can be achieved through the reduction of 4-piperidone using sodium borohydride in methanol.
Chlorination of Aniline: The next step is the chlorination of aniline to form 5-chloro-2-nitroaniline. This is typically done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The 4-(hydroxymethyl)piperidine is then coupled with 5-chloro-2-nitroaniline under reductive conditions using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas to form the desired aniline derivative.
Formation of the Morpholine Ring: The final step involves the reaction of the aniline derivative with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the intermediate stages can be reduced to an amine using hydrogenation over a palladium catalyst.
Substitution: The chlorine atom on the aniline ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), thionyl chloride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Formation of the amine derivative from the nitro compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. The presence of the piperidine and morpholine rings suggests potential interactions with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-Chloro-2-(methylamino)phenyl]-1-morpholin-4-ylethanone
- 2-[5-Chloro-2-(ethylamino)phenyl]-1-morpholin-4-ylethanone
- 2-[5-Chloro-2-(dimethylamino)phenyl]-1-morpholin-4-ylethanone
Uniqueness
Compared to similar compounds, 2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone is unique due to the presence of the hydroxymethyl group on the piperidine ring. This functional group allows for additional chemical modifications, potentially enhancing its biological activity or altering its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
